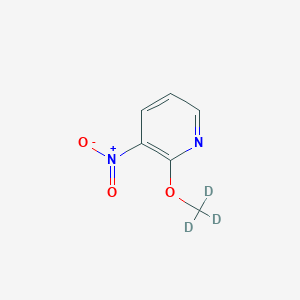
L-Aspartic acid, N-(phenylmethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(benzylamino)succinate is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a derivative of succinic acid, where the hydrogen atoms of the amino group are replaced by a benzyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzylamino)succinate can be synthesized through the reaction of diethyl succinate with benzylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme is as follows:
Diethyl succinate+Benzylamine→Diethyl 2-(benzylamino)succinate
Industrial Production Methods
In industrial settings, the production of diethyl 2-(benzylamino)succinate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(benzylamino)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino succinic acid derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
Diethyl 2-(benzylamino)succinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of diethyl 2-(benzylamino)succinate involves its interaction with specific molecular targets. It can modulate enzymatic activities and influence biochemical pathways. For instance, it may interact with enzymes involved in the tricarboxylic acid cycle, affecting cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl succinate
- Benzylamine
- Diethyl benzylmalonate
Comparison
Diethyl 2-(benzylamino)succinate is unique due to the presence of both ester and amine functional groups, which confer distinct chemical properties. Compared to diethyl succinate, it has enhanced reactivity due to the benzylamino group. Benzylamine, on the other hand, lacks the ester functionality, making it less versatile in certain synthetic applications.
Conclusion
Diethyl 2-(benzylamino)succinate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and scientific research.
Propriétés
Numéro CAS |
16115-72-3 |
|---|---|
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
diethyl (2S)-2-(benzylamino)butanedioate |
InChI |
InChI=1S/C15H21NO4/c1-3-19-14(17)10-13(15(18)20-4-2)16-11-12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-/m0/s1 |
Clé InChI |
QEVYTOKQIQYNKZ-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C(=O)OCC)NCC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)




![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)





